molecular formula C15H12ClNO B2702702 (E)-3-anilino-1-(4-chlorophenyl)prop-2-en-1-one CAS No. 146201-63-0

(E)-3-anilino-1-(4-chlorophenyl)prop-2-en-1-one

Cat. No.: B2702702
CAS No.: 146201-63-0
M. Wt: 257.72
InChI Key: VZCSLOHTERTVCE-ZHACJKMWSA-N
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Description

“(E)-3-anilino-1-(4-chlorophenyl)prop-2-en-1-one” is a type of chalcone, which is a class of organic compounds with the molecular formula C15H12ClNO . Chalcones are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, and anticancer properties .


Synthesis Analysis

The synthesis of similar compounds often involves a Claisen–Schmidt condensation reaction . This reaction typically involves the condensation of an aromatic ketone (or aldehyde) with an aromatic aldehyde in the presence of a base. The exact synthesis process for “this compound” would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray diffraction . These studies have found that the overall geometry of the molecule is largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

The molecular structure and spectroscopic properties of (E)-3-anilino-1-(4-chlorophenyl)prop-2-en-1-one derivatives have been extensively studied. These compounds exhibit interesting electronic and chemical properties due to their unique molecular geometry. For instance, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has been synthesized and characterized, revealing insights into its vibrational wavenumbers, geometrical parameters, and stability arising from hyper-conjugative interactions and charge delocalization. The compound's first hyperpolarizability indicates potential applications in nonlinear optics (NLO) materials, suggesting a significant electron density transfer between phenyl rings, which is crucial for developing advanced electronic and optoelectronic devices (Najiya et al., 2014).

Electronic Properties and Chemical Reactivity

Another study provides computational insights into the molecular structure, electronic properties, and chemical reactivity of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. This research utilized density functional theory (DFT) to explore its geometrical structure, Mulliken atomic charges, and electronic parameters. The findings highlight the compound's potential in understanding chemical behavior, contributing to the development of materials with tailored electronic properties for specific applications (Adole et al., 2020).

Nonlinear Optical (NLO) Properties

(E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one and related chalcone derivatives have been explored for their linear, second, and third-order NLO properties. These studies employ both experimental techniques and quantum chemical density functional theory calculations to understand their optoelectronic and charge transport properties. Such compounds demonstrate considerable NLO activities and thermal stability, making them suitable for use in semiconductor devices and potentially enhancing the efficiency of electronic and optoelectronic systems (Shkir et al., 2019).

Antimicrobial Activity

The synthesis and molecular docking studies of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone have revealed not only the compound's structural and vibrational characteristics but also its potential antimicrobial activity. Through DFT analysis and experimental data, the molecule demonstrates significant antibacterial and antifungal effects, suggesting its application in developing new antimicrobial agents (Sivakumar et al., 2021).

Future Directions

The future directions for research on “(E)-3-anilino-1-(4-chlorophenyl)prop-2-en-1-one” could include further studies on its synthesis, molecular structure, and biological activities. In particular, it could be interesting to explore its potential applications in optoelectronic device fabrications, given the significant electrooptic properties of similar compounds .

Properties

IUPAC Name

(E)-3-anilino-1-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c16-13-8-6-12(7-9-13)15(18)10-11-17-14-4-2-1-3-5-14/h1-11,17H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCSLOHTERTVCE-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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